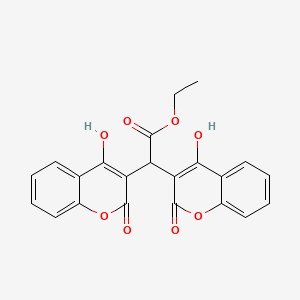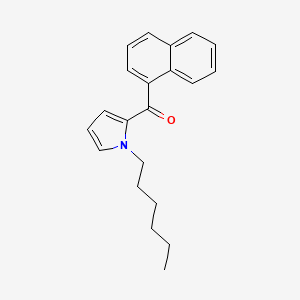
Rosuvastatin Allyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosuvastatin Allyl Ester is a derivative of Rosuvastatin, a well-known lipid-lowering agent. Rosuvastatin is a member of the statin class of drugs, which are used to lower cholesterol levels in the blood by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This compound is synthesized to explore potential modifications in pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin Allyl Ester involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Allyl Ester: This involves the esterification of Rosuvastatin with allyl alcohol under acidic conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rosuvastatin Allyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms, such as alcohol derivatives.
Substitution Products: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Rosuvastatin Allyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and related reactions.
Biology: Investigated for its potential effects on lipid metabolism and cholesterol biosynthesis.
Medicine: Explored for its potential as a modified statin with improved pharmacokinetic properties.
Industry: Used in the development of new lipid-lowering agents and formulations.
Mecanismo De Acción
Rosuvastatin Allyl Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to Rosuvastatin. This inhibition reduces the synthesis of mevalonate, a precursor of cholesterol, thereby lowering cholesterol levels in the blood. The allyl ester modification may affect the compound’s absorption, distribution, metabolism, and excretion, potentially leading to improved efficacy or reduced side effects.
Comparación Con Compuestos Similares
Similar Compounds
Rosuvastatin: The parent compound, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with similar cholesterol-lowering effects.
Simvastatin: A statin used for similar indications but with different pharmacokinetic properties.
Uniqueness
Rosuvastatin Allyl Ester is unique due to its allyl ester modification, which may offer distinct pharmacokinetic advantages over its parent compound and other statins. This modification can potentially enhance its bioavailability, reduce side effects, and improve patient compliance.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rosuvastatin Allyl Ester involves the esterification of Rosuvastatin with Allyl alcohol in the presence of a catalyst.", "Starting Materials": [ "Rosuvastatin", "Allyl alcohol", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Rosuvastatin is dissolved in a suitable solvent (e.g. dichloromethane)", "Allyl alcohol is added to the solution along with the catalyst", "The reaction mixture is stirred at room temperature for a certain period of time (e.g. 24 hours)", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography to obtain Rosuvastatin Allyl Ester as a white solid" ] } | |
Número CAS |
1352945-05-1 |
Fórmula molecular |
C25H32FN3O6S |
Peso molecular |
521.604 |
Nombre IUPAC |
prop-2-enyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FN3O6S/c1-6-13-35-22(32)15-20(31)14-19(30)11-12-21-23(16(2)3)27-25(29(4)36(5,33)34)28-24(21)17-7-9-18(26)10-8-17/h6-12,16,19-20,30-31H,1,13-15H2,2-5H3/b12-11+/t19-,20-/m1/s1 |
Clave InChI |
VVWIFBRZEQPZRM-XICOBVEKSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Sinónimos |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid Allyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


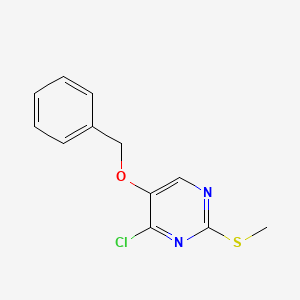
![(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B590072.png)

![2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-ol](/img/structure/B590076.png)
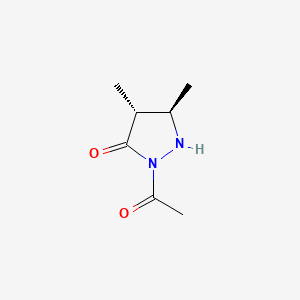
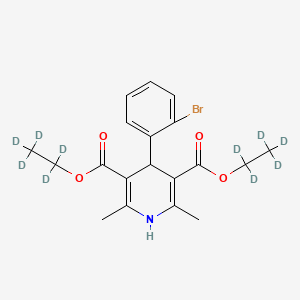
![N-Methyl-2-[3-[(1RS)-1-(pyridin-2-yl)ethyl]-1H-inden-2-yl]ethanamine Maleate](/img/structure/B590081.png)

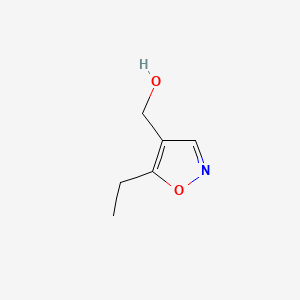
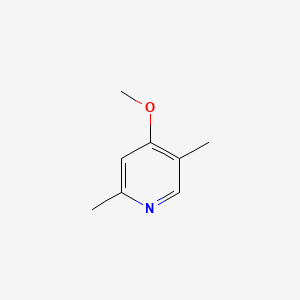
![4-[[2-[[2-Chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate;dimethyl(dioctadecyl)azanium](/img/structure/B590087.png)

